Foradil-Combi

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

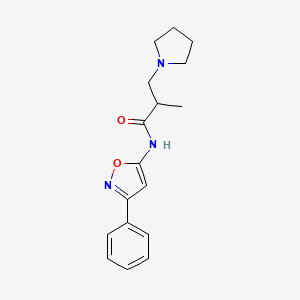

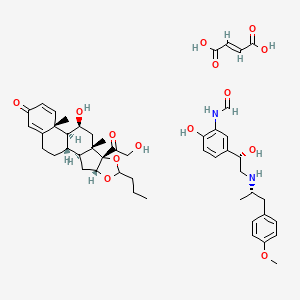

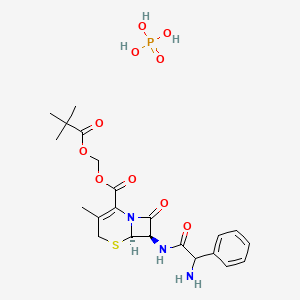

Foradil-Combi is a combination medication primarily used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It contains two active ingredients: formoterol fumarate, a long-acting beta2-adrenergic agonist, and budesonide, an inhaled corticosteroid. This combination helps in both bronchodilation and reducing inflammation in the airways, making it easier for patients to breathe.

Synthetic Routes and Reaction Conditions:

Formoterol Fumarate: The synthesis of formoterol fumarate involves multiple steps, starting from the reaction of 4-methoxyphenylacetonitrile with methylamine to form 4-methoxyphenylacetone. This intermediate is then reacted with 2-chloro-1-(4-methoxyphenyl)ethanone to form the key intermediate, which undergoes further reactions to yield formoterol.

Budesonide: The synthesis of budesonide involves the reaction of 16α,17α-epoxy-11β,21-dihydroxypregna-1,4-diene-3,20-dione with butyraldehyde in the presence of a catalyst to form the desired corticosteroid.

Industrial Production Methods:

- The industrial production of this compound involves the large-scale synthesis of both active ingredients, followed by their formulation into a dry powder for inhalation. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product.

Types of Reactions:

Oxidation: Formoterol fumarate can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

Reduction: Budesonide can undergo reduction reactions, especially at the carbonyl groups.

Substitution: Both formoterol fumarate and budesonide can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products:

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of formoterol fumarate can yield quinone derivatives, while reduction of budesonide can yield alcohol derivatives.

Applications De Recherche Scientifique

Foradil-Combi has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology:

Asthma and COPD Treatment: It is extensively used in clinical trials to evaluate its efficacy and safety in treating respiratory conditions.

Pharmacokinetics and Pharmacodynamics: Research studies focus on understanding the absorption, distribution, metabolism, and excretion of the compound.

Mechanistic Studies: Investigations into the molecular mechanisms of action help in understanding how the combination of formoterol and budesonide works at the cellular level.

Drug Development: this compound serves as a reference compound in the development of new inhalation therapies for respiratory diseases.

Mécanisme D'action

Foradil-Combi exerts its effects through the following mechanisms:

Formoterol Fumarate: Acts as a long-acting beta2-adrenergic agonist, binding to beta2 receptors in the bronchial smooth muscle, leading to bronchodilation and improved airflow.

Budesonide: Acts as an anti-inflammatory agent by binding to glucocorticoid receptors, reducing the production of inflammatory mediators and decreasing airway inflammation.

Comparaison Avec Des Composés Similaires

Foradil-Combi is unique due to its combination of a long-acting beta2-adrenergic agonist and an inhaled corticosteroid. Similar compounds include:

Symbicort: Contains formoterol fumarate and budesonide, similar to this compound.

Advair: Contains salmeterol (another long-acting beta2-adrenergic agonist) and fluticasone propionate (another inhaled corticosteroid).

Breo Ellipta: Contains vilanterol (a long-acting beta2-adrenergic agonist) and fluticasone furoate (an inhaled corticosteroid).

This compound stands out due to its specific formulation and the synergistic effects of its active ingredients, providing effective management of asthma and COPD.

Propriétés

Numéro CAS |

150693-38-2 |

|---|---|

Formule moléculaire |

C48H62N2O14 |

Poids moléculaire |

891.0 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C25H34O6.C19H24N2O4.C4H4O4/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26;1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3;3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t16-,17-,18-,20+,21?,22+,23-,24-,25+;13-,19+;/m00./s1 |

Clé InChI |

AKYNJTFOHFQPEM-JRLZQBLDSA-N |

SMILES isomérique |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)